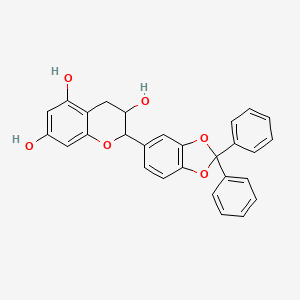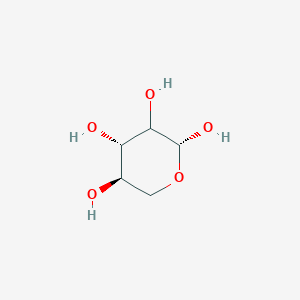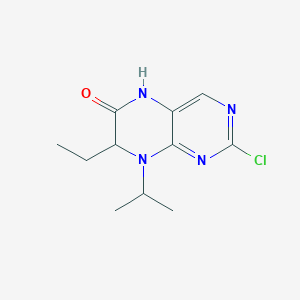
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium typically involves multiple steps. The starting materials are carefully chosen to ensure the correct stereochemistry and incorporation of deuterium atoms. Common synthetic routes may include:
Step 1: Protection of functional groups to prevent unwanted reactions.
Step 2: Introduction of the acetamido group through acylation reactions.
Step 3: Incorporation of deuterium atoms via deuterated reagents.
Step 4: Formation of the sulfanylpropanoate moiety through thiol-ene reactions.
Step 5: Final deprotection and purification steps to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions at the acetamido or hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the acetamido group may yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biology, the compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of labeled biomolecules.
Medicine
In medicine, the compound may have potential as a drug candidate or as a tool for studying metabolic pathways.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-acetamido-3-hydroxyethylsulfanylpropanoate: Lacks deuterium atoms.
(2R)-2-acetamido-3-(2-hydroxyethyl)sulfanylpropanoate: Similar structure but different stereochemistry.
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylbutanoate: Different carbon chain length.
Uniqueness
The presence of deuterium atoms in (2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium makes it unique, as deuterium can influence the compound’s stability, reactivity, and interactions with biological systems.
Properties
Molecular Formula |
C19H36N2O4S |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium |
InChI |
InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1/i;2D2,3D2 |
InChI Key |
XLGHARKAPCCVFZ-XAEDZKCESA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)[O-])NC(=O)C)O.C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CC(=O)NC(CSCCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B13401037.png)
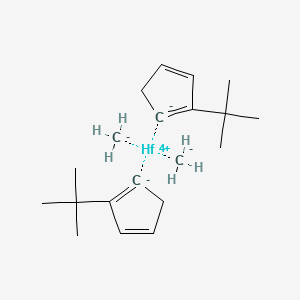
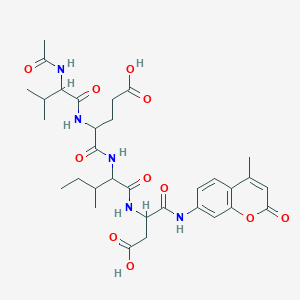

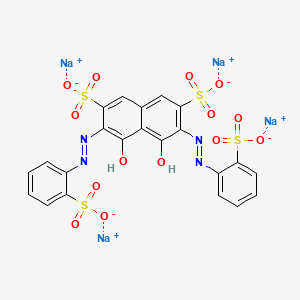
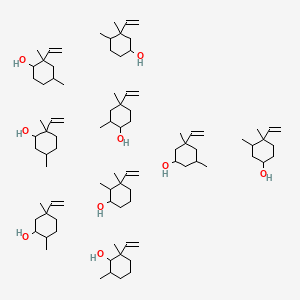
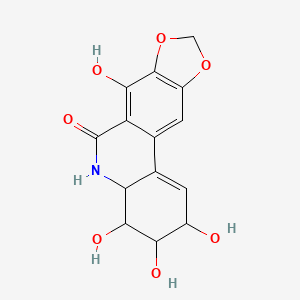

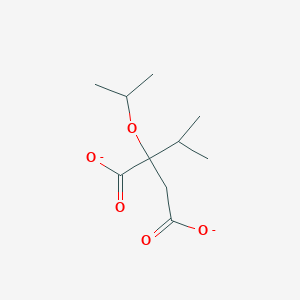
![17'-Fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione](/img/structure/B13401079.png)
